molecular formula C14H17NO2 B1387654 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 1217731-81-1

2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No. B1387654
M. Wt: 231.29 g/mol
InChI Key: OIAGHEMWVXRIGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates .

Scientific Research Applications

Synthesis of Enantiopure Analogues

2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid is used in the synthesis of enantiopure analogues of 3-hydroxyproline, which are novel restricted analogues of this compound. The synthesis involves the Diels-Alder reaction and a method for resolving diastereomers through crystallization, leading to the production of valuable ketones used as precursors for epibatidine analogues (Avenoza et al., 2002).

Development of Glutamic Acid Analogue

This compound is integral in the synthesis of a glutamic acid analogue from L-serine. The process involves a series of reactions including Wittig/Michael reaction and iodosulfonamidation, leading to the formation of a glutamate analogue. This highlights its versatility in synthesizing complex amino acid derivatives (Hart & Rapoport, 1999).

Production of Bridgehead 1-Substituted Derivatives

The compound's versatility is further evidenced in the synthesis of various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. These derivatives include halogen derivatives, obtained through bridgehead radical reactions. This demonstrates the compound's potential in creating diverse molecular structures (Avenoza et al., 2002).

Aza-Diels-Alder Reactions in Aqueous Solution

The compound is used in Aza-Diels-Alder reactions of chiral iminium ions with cyclopentadiene, leading to the synthesis of derivatives such as methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This application is pivotal in asymmetric cycloadditions, contributing to the field of chiral chemistry (Waldmann & Braun, 1991).

Catalytic Potential in Aldol Reactions

Enantiopure 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, derived from this compound, shows significant catalytic potential in direct aldol reactions between acetone and 4-nitrobenzaldehyde. Its use demonstrates higher selectivity compared to its monocyclic analogue, beta-proline, highlighting its importance in catalysis (Armstrong et al., 2009).

properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(17)13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGHEMWVXRIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 2
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 3
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 5
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Reactant of Route 6
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid

Citations

For This Compound
2
Citations
JR Malpass, R White - The Journal of Organic Chemistry, 2004 - ACS Publications
Neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen …
Number of citations: 31 pubs.acs.org
R White - 2006 - search.proquest.com
Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo [2.2. 1] heptane) is an alkaloid found on the skin of the Ecuadorian poison-dart frog Epipedobates tricolor. It has extremely high …
Number of citations: 3 search.proquest.com

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